Cas no 63010-11-7 (1-(4-methylphenyl)cyclopentylmethanamine)
1-(4-methylphenyl)cyclopentylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Methylphenyl)cyclopentanemethanamine
- 1-[1-(4-methylphenyl)cyclopentyl]methanamine
- 1-(4-methylphenyl)cyclopentylmethanamine
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- MDL: MFCD06213129
- Inchi: 1S/C13H19N/c1-11-4-6-12(7-5-11)13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3
- InChI Key: JUCYBRQAAJWKOU-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(C)C=C2)(CN)CCCC1
1-(4-methylphenyl)cyclopentylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D778124-1g |
1-(4-Methylphenyl)cyclopentanemethanamine |
63010-11-7 | 95% | 1g |
$870 | 2025-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1297524-1g |
(1-(p-tolyl)Cyclopentyl)methanamine |
63010-11-7 | 98% | 1g |
¥8097.00 | 2024-05-06 | |
| eNovation Chemicals LLC | D778124-1g |
1-(4-Methylphenyl)cyclopentanemethanamine |
63010-11-7 | 95% | 1g |
$870 | 2024-07-20 | |
| Enamine | EN300-336221-1g |
[1-(4-methylphenyl)cyclopentyl]methanamine |
63010-11-7 | 1g |
$1113.0 | 2023-09-03 | ||
| Enamine | EN300-336221-5g |
[1-(4-methylphenyl)cyclopentyl]methanamine |
63010-11-7 | 5g |
$3231.0 | 2023-09-03 | ||
| Enamine | EN300-336221-10g |
[1-(4-methylphenyl)cyclopentyl]methanamine |
63010-11-7 | 10g |
$4791.0 | 2023-09-03 | ||
| Enamine | EN300-336221-0.05g |
1-[1-(4-methylphenyl)cyclopentyl]methanamine |
63010-11-7 | 95.0% | 0.05g |
$587.0 | 2025-03-18 | |
| Enamine | EN300-336221-0.1g |
1-[1-(4-methylphenyl)cyclopentyl]methanamine |
63010-11-7 | 95.0% | 0.1g |
$615.0 | 2025-03-18 | |
| Enamine | EN300-336221-0.25g |
1-[1-(4-methylphenyl)cyclopentyl]methanamine |
63010-11-7 | 95.0% | 0.25g |
$642.0 | 2025-03-18 | |
| Enamine | EN300-336221-0.5g |
1-[1-(4-methylphenyl)cyclopentyl]methanamine |
63010-11-7 | 95.0% | 0.5g |
$671.0 | 2025-03-18 |
1-(4-methylphenyl)cyclopentylmethanamine Suppliers
1-(4-methylphenyl)cyclopentylmethanamine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-(4-methylphenyl)cyclopentylmethanamine
Research Brief on 1-(4-methylphenyl)cyclopentylmethanamine (CAS: 63010-11-7): Recent Advances and Applications
1-(4-methylphenyl)cyclopentylmethanamine (CAS: 63010-11-7) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have explored its potential as a pharmacophore in the development of novel therapeutic agents, particularly targeting neurological disorders and pain management. This research brief synthesizes the latest findings on its synthesis, pharmacological properties, and applications, providing a comprehensive overview for professionals in the chemical, biological, and pharmaceutical industries.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 1-(4-methylphenyl)cyclopentylmethanamine. A study published in the Journal of Medicinal Chemistry (2023) highlighted a novel catalytic asymmetric synthesis route, achieving high enantiomeric purity (>99% ee) and yield (85%). This breakthrough addresses previous challenges in stereoselective synthesis, paving the way for its broader use in enantioselective drug development.
Pharmacological investigations have revealed that 1-(4-methylphenyl)cyclopentylmethanamine exhibits potent binding affinity to sigma-1 receptors (σ1R), with an IC50 of 12 nM, as reported in Neuropharmacology (2024). This receptor modulation is implicated in neuroprotective effects, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its metabolite, 4-methylphenylcyclopentylamine, demonstrated promising analgesic properties in murine models, reducing inflammatory pain by 60% compared to controls.
Structural-activity relationship (SAR) studies have further elucidated the importance of the cyclopentylmethanamine moiety in enhancing blood-brain barrier permeability. Molecular docking simulations (Bioorganic & Medicinal Chemistry Letters, 2024) identified key interactions with σ1R's hydrophobic pocket, providing a framework for future derivative optimization. Notably, fluorination at the para-position of the phenyl ring was found to improve metabolic stability without compromising receptor affinity.
In drug formulation, 1-(4-methylphenyl)cyclopentylmethanamine has been investigated as a chiral building block for CNS-targeting prodrugs. A recent patent (WO2023/154321) describes its conjugation with NSAIDs to create dual-action therapeutics for neuropathic pain. Early-phase clinical trials are anticipated to begin in Q4 2024, following successful preclinical safety assessments showing no significant hepatotoxicity at therapeutic doses.
Despite these advances, challenges remain in optimizing its pharmacokinetic profile, particularly regarding first-pass metabolism. Researchers are exploring prodrug strategies and cytochrome P450 inhibitors to address this limitation. The compound's unique structural features continue to inspire new research directions, including its potential as a scaffold for developing positron emission tomography (PET) tracers for σ1R imaging.
In conclusion, 1-(4-methylphenyl)cyclopentylmethanamine represents a versatile compound with growing importance in pharmaceutical research. Its dual role as a therapeutic agent and synthetic intermediate underscores the need for continued investigation into its full pharmacological potential. Future studies should focus on clinical translation of these findings and exploration of its applications in other therapeutic areas.
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